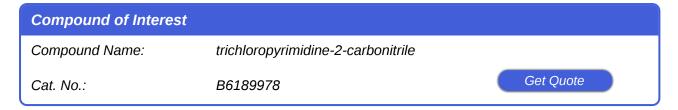


Application Notes and Protocols: Trichloropyrimidine-2-carbonitrile in Medicinal Chemistry

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,5,6-**trichloropyrimidine-2-carbonitrile** as a versatile scaffold in medicinal chemistry for the
development of targeted therapies. The unique reactivity of this molecule, possessing multiple
sites for nucleophilic substitution and further modification of the nitrile group, makes it an
attractive starting material for the synthesis of a diverse range of kinase and enzyme inhibitors.

Introduction to Trichloropyrimidine-2-carbonitrile as a Privileged Scaffold

4,5,6-**Trichloropyrimidine-2-carbonitrile** is a highly reactive heterocyclic compound that serves as a valuable building block in the synthesis of potent and selective inhibitors of various key drug targets. The presence of three chlorine atoms at positions 4, 5, and 6 of the pyrimidine ring, along with a nitrile group at position 2, offers multiple reaction sites for the strategic introduction of various functionalities to achieve desired pharmacological profiles. This scaffold has been successfully employed in the development of inhibitors for several important classes of enzymes, including kinases and cyclooxygenases, which are implicated in cancer and inflammatory diseases.

Applications in Kinase Inhibitor Development



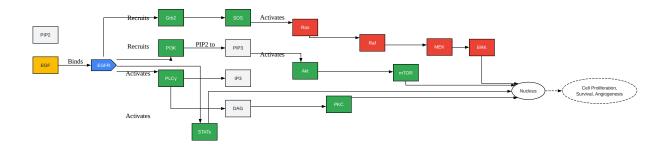
The pyrimidine core is a well-established pharmacophore in a multitude of FDA-approved kinase inhibitors. 4,5,6-**Trichloropyrimidine-2-carbonitrile** provides a robust platform for the synthesis of novel kinase inhibitors targeting critical signaling pathways in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Significance: The EGFR signaling pathway plays a central role in regulating cell proliferation, survival, and differentiation.[1][2] Its aberrant activation, often through mutations, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC).[3]

Application: The trichloropyrimidine scaffold can be elaborated to generate potent EGFR inhibitors. By sequentially substituting the chlorine atoms with appropriate amine-containing fragments, it is possible to synthesize compounds that bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity.

Signaling Pathway of EGFR



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Caption: EGFR Signaling Pathway.

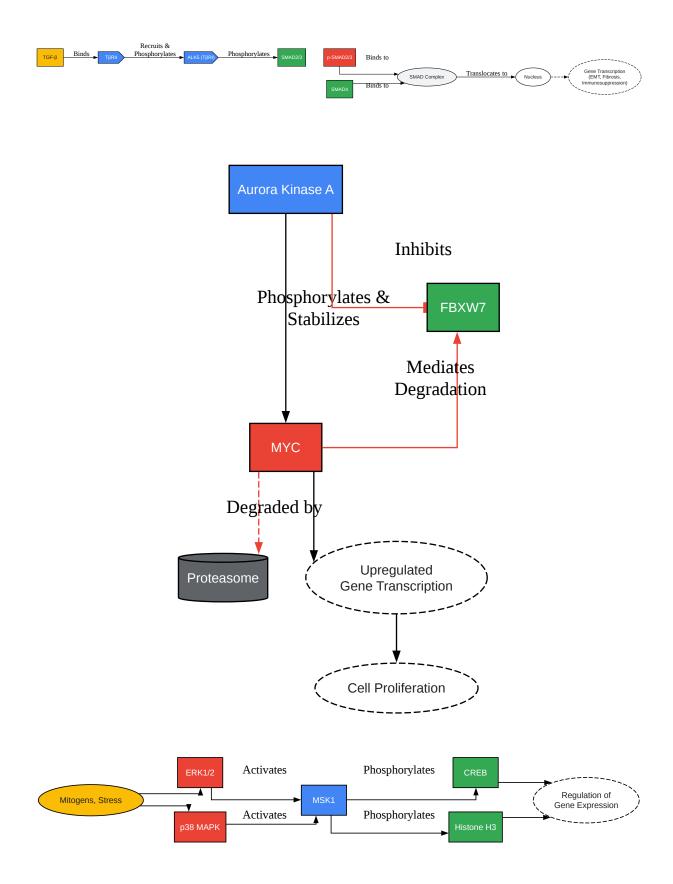
Anaplastic Lymphoma Kinase (ALK) Inhibitors

Significance: ALK is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as a potent oncogenic driver in various cancers, including a subset of NSCLC. The transforming growth factor-beta (TGF-β) signaling pathway, which involves the ALK5 receptor, is also crucial in cancer progression, particularly in processes like epithelial-mesenchymal transition (EMT) and metastasis.[4][5]

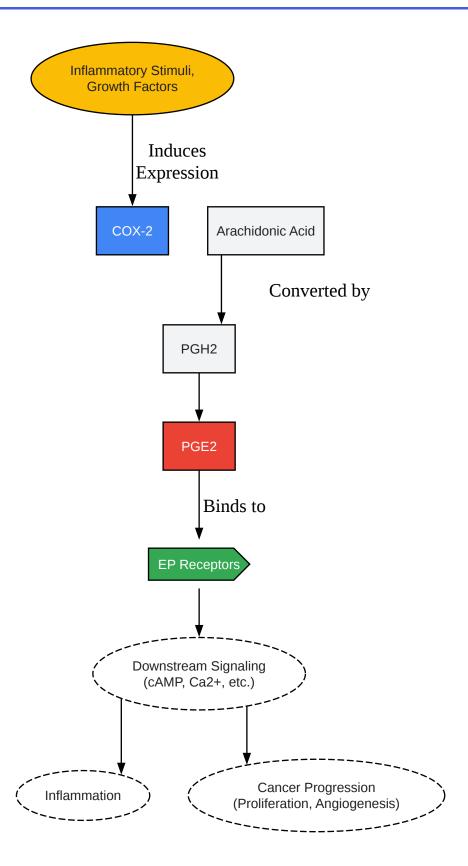
Application: 4,5,6-**Trichloropyrimidine-2-carbonitrile** is a key starting material for the synthesis of ALK5 inhibitors.[6] The strategic substitution of the chlorine atoms allows for the introduction of pharmacophoric elements that can selectively target the ATP-binding pocket of ALK5, thereby blocking TGF-β signaling.

Signaling Pathway of ALK5

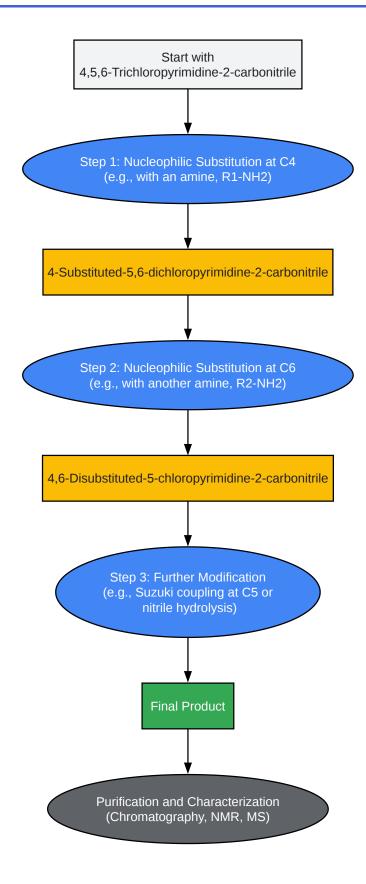












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References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell proliferation assays [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular imaging of aurora kinase A (AURKA) expression: Synthesis and preclinical evaluation of radiolabeled alisertib (MLN8237) PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins PMC [pmc.ncbi.nlm.nih.gov]
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